Yap-tead-IN-3 is a small molecule inhibitor designed to disrupt the interaction between the Yes-associated protein (YAP) and the TEA domain transcription factors (TEADs). This compound is classified under the category of YAP/TEAD inhibitors, which are of significant interest in cancer research due to their role in modulating the Hippo signaling pathway, a crucial regulator of cell growth and proliferation.
Yap-tead-IN-3, with the chemical formula C27H26ClF2N3O4, is derived from a series of compounds developed to target the YAP-TEAD protein-protein interaction. These inhibitors have been identified through high-throughput screening and structure-based drug design efforts aimed at treating various cancers, particularly those characterized by aberrant YAP activity, such as HER2-positive breast cancer and mesothelioma .
The synthesis of Yap-tead-IN-3 involves several key steps that optimize its potency and solubility. Initial compounds were identified through screening against the YAP-TEAD interface, followed by iterative modifications to enhance their binding affinity. The synthetic route typically includes:
The optimization process led to improved compounds, with Yap-tead-IN-3 demonstrating an inhibitory concentration (IC50) in the low micromolar range .
Yap-tead-IN-3 exhibits a complex molecular structure characterized by multiple functional groups that facilitate its interaction with TEAD proteins. Key structural features include:
The three-dimensional structure can be modeled using available crystallographic data from similar compounds, providing insights into how it binds within the hydrophobic pocket of TEAD .
Yap-tead-IN-3 primarily functions by inhibiting the YAP-TEAD interaction through competitive binding at specific interfaces on the TEAD protein. The mechanism involves:
These interactions have been validated through various biochemical assays that measure changes in transcriptional activity following treatment with Yap-tead-IN-3 .
The mechanism of action for Yap-tead-IN-3 is centered on its ability to disrupt the YAP-TEAD complex formation. Upon binding to TEAD, Yap-tead-IN-3 induces conformational changes that prevent YAP from effectively interacting with TEADs. This disruption leads to:
Yap-tead-IN-3 displays several notable physical and chemical properties:
These properties are crucial for determining its suitability as a therapeutic agent in clinical settings .
Yap-tead-IN-3 has promising applications in various scientific fields, particularly in cancer research. Its primary applications include:
The Hippo signaling pathway represents a conserved regulatory network governing fundamental cellular processes including proliferation, apoptosis, and organ size homeostasis. Dysregulation of this pathway occurs in numerous malignancies through genetic alterations (mutations in Neurofibromin 2, Large Tumor Suppressor Kinase 1/2, Salvador Family WW Domain Containing Protein 1) or non-genetic mechanisms (altered mechanotransduction, cell polarity). Such dysregulation culminates in hyperactivation of the downstream transcriptional effectors Yes-associated protein and WW Domain Containing Transcription Regulator 1, which form oncogenic complexes with Transcriptional Enhanced Associate Domain transcription factors 1–4 [1] [5] [9]. This aberrant signaling drives tumor initiation, progression, metastasis, and therapeutic resistance across diverse cancer types [5] [7] [9].
The Yes-associated protein/WW Domain Containing Transcription Regulator 1-Transcriptional Enhanced Associate Domain complex functions as a nuclear hub for oncogenic transcription. Upon Hippo pathway inactivation, dephosphorylated Yes-associated protein and/or WW Domain Containing Transcription Regulator 1 translocate to the nucleus and bind Transcriptional Enhanced Associate Domain proteins via three conserved interfaces:
This ternary complex recruits chromatin modifiers and RNA polymerase II to activate transcription of pro-tumorigenic genes. Key target genes include:
Transcriptomic profiling in mesothelioma and other Hippo-dysregulated cancers demonstrates that Yes-associated protein/WW Domain Containing Transcription Regulator 1-Transcriptional Enhanced Associate Domain activity is indispensable for maintaining cancer cell "stemness," invasive potential, and evasion of immune surveillance through programmed cell death ligand 1 induction [1] [4] [5]. Chromatin immunoprecipitation sequencing studies confirm that pharmacological disruption of Yes-associated protein-Transcriptional Enhanced Associate Domain binding rapidly evicts Yes-associated protein from chromatin, suppressing this oncogenic transcriptome [2].
Traditional approaches targeting upstream Hippo kinases or Yes-associated protein/WW Domain Containing Transcription Regulator 1 nuclear shuttling face significant limitations, including pathway redundancy and compensatory activation. Direct disruption of the Yes-associated protein/Transcriptional Enhanced Associate Domain protein-protein interaction presents a mechanistically distinct strategy with several advantages:
Functional studies demonstrate that genetic ablation of Yes-associated protein/WW Domain Containing Transcription Regulator 1 or Transcriptional Enhanced Associate Domain induces tumor regression in Hippo-dysregulated xenografts. However, systemic Yes-associated protein/WW Domain Containing Transcription Regulator 1 knockout may have paradoxical pro-tumor effects in stromal cells. Direct Transcriptional Enhanced Associate Domain inhibitors theoretically achieve tumor-selective activity by exploiting cancer cells' dependency on sustained Yes-associated protein/WW Domain Containing Transcription Regulator 1-Transcriptional Enhanced Associate Domain signaling [4] [8].
Pharmacological inhibition of the Yes-associated protein/WW Domain Containing Transcription Regulator 1-Transcriptional Enhanced Associate Domain axis has evolved through three generations:
First Generation: Transcriptional Enhanced Associate Domain Palmitoylation Inhibitors (Allosteric)These compounds (e.g., MGH-CP1, VT3989, K-975) bind the hydrophobic palmitate pocket adjacent to Interface 1, preventing Transcriptional Enhanced Associate Domain autopalmitoylation. This indirectly destabilizes Yes-associated protein binding through conformational changes. Limitations include incomplete complex disruption and potential vestigial-like family member 3-mediated transcriptional compensation [7] [8] [10].
Second Generation: Transcriptional Enhanced Associate Domain-Yeast Associated Protein Protein-Protein Interaction Disruptors (Peptidomimetic)Designed peptides mimicking Yes-associated protein’s α-helix (Interface 2) or Ω-loop (Interface 3) showed promising in vitro affinity but suffered from poor pharmacokinetic properties and limited cellular penetration [7] [10].
Third Generation: Small-Molecule Direct Transcriptional Enhanced Associate Domain Interface InhibitorsThis class targets Interface 3 (Ω-loop pocket) with drug-like small molecules, directly competing with Yes-associated protein/WW Domain Containing Transcription Regulator 1 binding. Yap-tead-IN-3 (development code: IAG933) exemplifies this strategy with optimized properties [2] [3] [6].
Table 1: Biochemical and Cellular Profile of Yap-tead-IN-3 (IAG933)
| Parameter | Value | Assay System | Significance |
|---|---|---|---|
| Transcriptional Enhanced Associate Domain Binding IC₅₀ | 9 nM | Avi-human Transcriptional Enhanced Associate Domain 4 (residues 217-434) | High affinity for Interface 3 |
| Yes-associated protein-Transcriptional Enhanced Associate Domain TR-FRET IC₅₀ | 26–91 nM | Time-resolved fluorescence energy transfer assay | Direct disruption of protein-protein interaction |
| Anti-Proliferative IC₅₀ | 48 nM | NCI-H2052 mesothelioma cells | Potency in Hippo-dysregulated cancer models |
| Transcriptional Suppression | IC₅₀ = 11–26 nM for Ankyrin Repeat Domain 1, Connective Tissue Growth Factor, Cysteine Rich Angiogenic Inducer 61 | MSTO-211H and NCI-H226 mesothelioma cells | Rapid eviction of Yes-associated protein from chromatin |
Yap-tead-IN-3’s dihydrobenzofuran core enables specific interactions with the Transcriptional Enhanced Associate Domain Ω-loop:
Table 2: Comparison of Transcriptional Enhanced Associate Domain Targeting Strategies
| Strategy | Representative Agents | Binding Site | Advantages | Limitations |
|---|---|---|---|---|
| Palmitoylation inhibition | K-975, VT3989 | Palmitate pocket | Oral bioavailability; clinical validation | Allosteric mechanism; incomplete complex disruption |
| Peptidomimetic protein-protein interaction disruptors | Super-TDU | Interface 2 (α-helix) | High target specificity | Poor cell permeability; rapid proteolytic degradation |
| Direct Interface 3 inhibitors | Yap-tead-IN-3 (IAG933) | Ω-loop pocket | Direct competition; nanomolar potency; oral dosing | Emerging resistance mechanisms under investigation |
Preclinically, Yap-tead-IN-3 demonstrates broad activity beyond mesothelioma, including synergy with receptor tyrosine kinase inhibitors in non-small cell lung cancer, mitogen-activated protein kinase pathway inhibitors in colorectal cancer, and mutant Kirsten rat sarcoma viral oncogene homolog inhibitors in pancreatic ductal adenocarcinoma. Its efficacy correlates with basal Transcriptional Enhanced Associate Domain activity rather than specific Hippo pathway mutations, suggesting applicability across diverse YAP/Transcriptional Enhanced Associate Domain-dependent malignancies [2] [7].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: